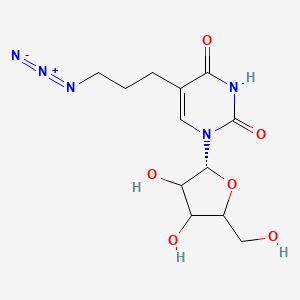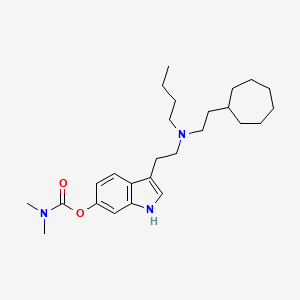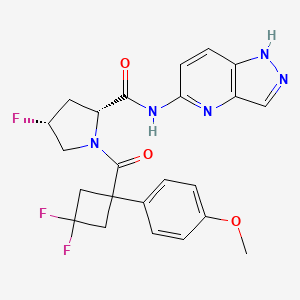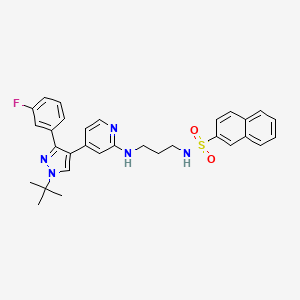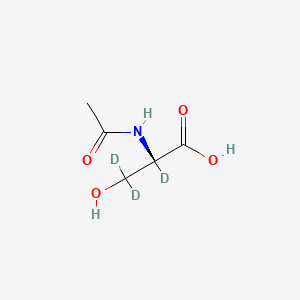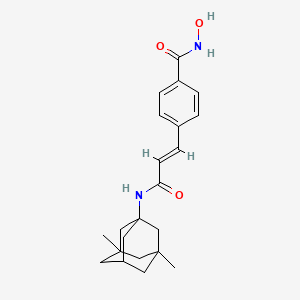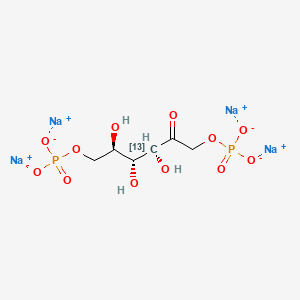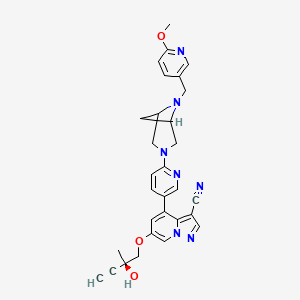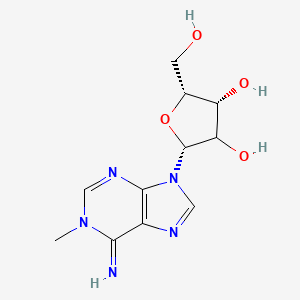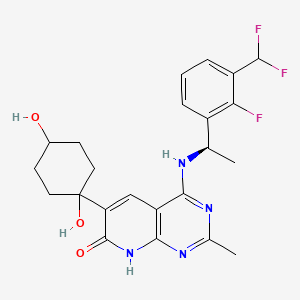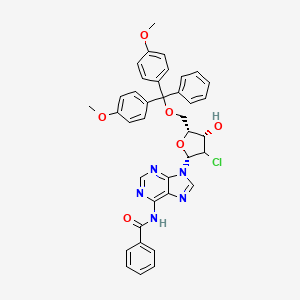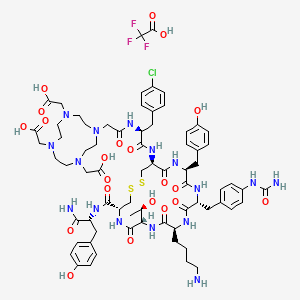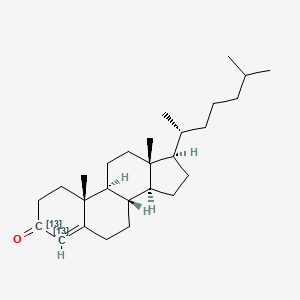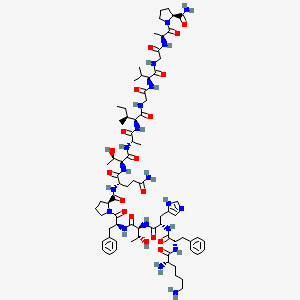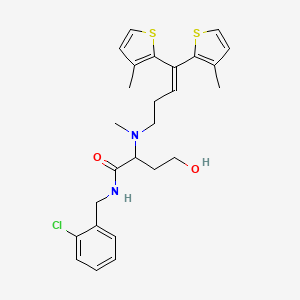
mGAT3/4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mGAT3/4-IN-1 is a potent inhibitor of the monoacylglycerol acyltransferase 3 and monoacylglycerol acyltransferase 4 enzymes. These enzymes are involved in the resynthesis of triacylglycerol from monoacylglycerol and fatty acids, which is a crucial step in lipid metabolism. The compound has shown significant effects in reducing tactile allodynia in diabetic neuropathic mice .
Preparation Methods
The synthesis of mGAT3/4-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques to obtain high-purity compounds .
Chemical Reactions Analysis
mGAT3/4-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
mGAT3/4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol acyltransferase enzymes.
Biology: Helps in understanding the role of lipid metabolism in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like diabetic neuropathy.
Industry: Used in the development of new drugs targeting lipid metabolism pathways
Mechanism of Action
mGAT3/4-IN-1 exerts its effects by inhibiting the activity of monoacylglycerol acyltransferase 3 and monoacylglycerol acyltransferase 4 enzymes. These enzymes are responsible for the resynthesis of triacylglycerol from monoacylglycerol and fatty acids. By inhibiting these enzymes, this compound reduces the production of triacylglycerol, which can have various downstream effects on lipid metabolism and related pathways .
Comparison with Similar Compounds
mGAT3/4-IN-1 is unique in its dual inhibition of both monoacylglycerol acyltransferase 3 and monoacylglycerol acyltransferase 4. Similar compounds include:
Monoacylglycerol acyltransferase 1 inhibitors: These compounds specifically inhibit monoacylglycerol acyltransferase 1 and have different effects on lipid metabolism.
Monoacylglycerol acyltransferase 2 inhibitors: These inhibitors target monoacylglycerol acyltransferase 2 and are used to study its role in lipid metabolism. The uniqueness of this compound lies in its ability to inhibit both monoacylglycerol acyltransferase 3 and monoacylglycerol acyltransferase 4, providing a broader scope of action in lipid metabolism research
Properties
Molecular Formula |
C26H31ClN2O2S2 |
|---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
2-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-N-[(2-chlorophenyl)methyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C26H31ClN2O2S2/c1-18-11-15-32-24(18)21(25-19(2)12-16-33-25)8-6-13-29(3)23(10-14-30)26(31)28-17-20-7-4-5-9-22(20)27/h4-5,7-9,11-12,15-16,23,30H,6,10,13-14,17H2,1-3H3,(H,28,31) |
InChI Key |
IJIMBHRRVMFBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN(C)C(CCO)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


